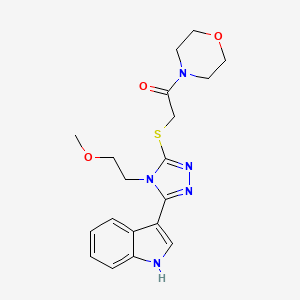

2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone

Description

This compound is a triazole-based derivative featuring a 1H-indol-3-yl group at position 5 of the triazole ring and a 2-methoxyethyl substituent at position 2. The indole group enables π-π stacking interactions, while the morpholine ring enhances solubility and bioavailability.

Properties

IUPAC Name |

2-[[5-(1H-indol-3-yl)-4-(2-methoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3S/c1-26-9-8-24-18(15-12-20-16-5-3-2-4-14(15)16)21-22-19(24)28-13-17(25)23-6-10-27-11-7-23/h2-5,12,20H,6-11,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFCYHGYPVKEKGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C(=NN=C1SCC(=O)N2CCOCC2)C3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone typically involves multiple steps:

Formation of the Indole Derivative: The indole moiety can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Triazole Formation: The triazole ring can be formed via a cyclization reaction involving hydrazine derivatives and appropriate electrophiles.

Thioether Linkage: The indole and triazole units are linked through a thioether bond, which can be achieved by reacting a thiol group with an appropriate halide.

Morpholine Incorporation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole and morpholine moieties.

Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the morpholine and thioether sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction could produce dihydrotriazole compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways.

Medicine

The compound has potential applications in medicinal chemistry, particularly as a lead compound for the development of new drugs. Its structural features suggest it could interact with various biological targets, making it a candidate for anti-cancer, anti-inflammatory, or antimicrobial agents.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may also make it suitable for use in sensors or diagnostic tools.

Mechanism of Action

The mechanism of action of 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Compound A : 2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone ()

- Key Differences: Replaces indole and morpholine with a phenylsulfonyl group and phenylethanone. Fluorine substituents enhance metabolic stability but reduce solubility compared to the methoxyethyl group in the target compound.

- Synthesis : Prepared via sodium ethoxide-mediated coupling of α-halogenated ketones with triazole precursors .

Compound D : [5-(1H-Indol-3-yl)-3-Phenyl-4,5-Dihydropyrazol-1-yl]Pyridin-3-yl Methanone ()

- Key Differences :

Physicochemical and Pharmacological Insights

Research Findings and Trends

- Triazole Derivatives : The triazole ring is a common scaffold in drug discovery due to its metabolic stability and hydrogen-bonding capacity. Substituents like indole (target compound) or phenylsulfonyl (Compound A) dictate target specificity .

- Morpholine Role : Morpholine-containing compounds (e.g., target compound, Compound C) exhibit improved aqueous solubility and bioavailability compared to purely aromatic analogs .

- Synthetic Challenges : The target compound’s methoxyethyl and indole groups may complicate purification, as seen in similar syntheses requiring recrystallization .

Biological Activity

The compound 2-((5-(1H-indol-3-yl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl)thio)-1-morpholinoethanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a unique structural arrangement that integrates:

- Indole moiety : Known for its role in various biological processes, including interactions with serotonin receptors.

- Triazole ring : Recognized for its ability to inhibit enzymes such as cytochrome P450, which is crucial for drug metabolism.

- Morpholino group : Often enhances solubility and bioavailability.

Molecular Formula and Weight

- Molecular Formula : C₁₉H₂₃N₅O₂S

- Molecular Weight : 399.49 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The introduction of the sulfur atom in the triazole ring has been shown to enhance bioactivity by increasing lipophilicity and modulating electron density, facilitating better interaction with biological targets .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Staphylococcus aureus | 0.98 μg/mL |

| Compound B | Escherichia coli | 1.25 μg/mL |

| Compound C | Klebsiella pneumoniae | 0.75 μg/mL |

Anticancer Activity

The compound's structure suggests potential applications in oncology. For instance, related indole-based triazoles have demonstrated significant anticancer activity against various cell lines, including human colon cancer (HCT116) cells .

Table 2: Anticancer Activity Data

| Compound Name | Cell Line | IC₅₀ (μM) |

|---|---|---|

| Compound D | HCT116 | 4.363 |

| Compound E | A549 | 0.52 |

| Compound F | MCF-7 | 0.34 |

The mechanism of action for this compound involves interactions with specific molecular targets such as enzymes or receptors. The binding of the indole and triazole rings to these targets can modulate their activity, leading to various biochemical effects .

Case Studies

-

Antimicrobial Efficacy Study :

A study evaluated the efficacy of related indole-triazole compounds against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that modifications in the substituents significantly influenced antimicrobial potency. -

Anticancer Effects :

Another investigation focused on the antiproliferative effects of indole derivatives on cancer cell lines. The study revealed that certain derivatives exhibited remarkable growth inhibition, suggesting their potential as therapeutic agents in cancer treatment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the efficient preparation of this compound, and how can reaction conditions be optimized to enhance yield and purity?

- Answer: The synthesis involves multi-step protocols, typically starting with triazole ring formation via cyclization reactions (e.g., using phenyl isocyanate/isothiocyanate), followed by thioether linkage introduction. Key steps include:

- Step 1: Formation of the 1,2,4-triazole core via cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under reflux conditions .

- Step 2: Alkylation of the triazole with 2-methoxyethyl groups using alkyl halides or epoxides in basic media (e.g., K₂CO₃/DMF) .

- Step 3: Thioether bond formation via nucleophilic substitution between a thiol-containing intermediate and a morpholinoethanone derivative .

- Optimization: Control reaction temperature (60–80°C), pH (neutral to slightly basic), and use catalysts like DMAP to improve yields (>75%). Monitor purity via HPLC .

Q. Which analytical techniques are most effective for confirming the structural integrity and purity of this compound?

- Answer:

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to verify substituent positions (e.g., indole C3 linkage, morpholino group) .

- X-ray Crystallography: Resolve spatial arrangements of the triazole-thioether-morpholine scaffold .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

- HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the key physicochemical properties (e.g., solubility, stability) that must be characterized during preclinical development?

- Answer:

- Solubility: Test in PBS (pH 7.4) and DMSO using shake-flask methods; logP values predict membrane permeability .

- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. The thioether bond may oxidize; add antioxidants (e.g., BHT) if needed .

- Melting Point: Determine via DSC; expected range: 180–220°C .

Advanced Research Questions

Q. How can computational modeling (e.g., molecular docking) predict biological targets and mechanisms of action?

- Answer:

- Target Identification: Use SwissDock or AutoDock Vina to screen against databases like PDB. The indole-triazole scaffold shows affinity for kinases (e.g., EGFR) and inflammatory targets (5-LOX) .

- Mechanistic Insights: MD simulations (GROMACS) assess binding stability; QSAR models prioritize substituents for activity .

- Validation: Cross-check with in vitro enzyme assays (e.g., IC₅₀ determination for 5-LOX inhibition) .

Q. What strategies resolve contradictions between in vitro bioactivity data and computational predictions?

- Answer:

- Data Triangulation: Re-evaluate assay conditions (e.g., ATP concentrations in kinase assays may skew results) .

- Meta-Analysis: Compare with structurally analogous compounds (e.g., triazole-indole derivatives) to identify outliers .

- Experimental Adjustments: Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if docking suggests false positives .

Q. How can structure-activity relationship (SAR) studies systematically explore pharmacophoric contributions of the indole, triazole, and morpholino moieties?

- Answer:

- Indole Modifications: Synthesize analogs with halogenated (e.g., 5-F, 7-Cl) or methyl-substituted indoles to assess steric/electronic effects on target binding .

- Triazole Variations: Replace 1,2,4-triazole with 1,2,3-triazole or tetrazole to study ring size impact on potency .

- Morpholino Optimization: Test alternative amines (e.g., piperidine, pyrrolidine) to modulate solubility and pharmacokinetics .

- SAR Workflow: Use a factorial design matrix to synthesize 15–20 derivatives, followed by hierarchical clustering of bioactivity data .

Q. What experimental approaches investigate metabolic pathways and potential toxicity in biological systems?

- Answer:

- Metabolite Profiling: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Phase I metabolites (hydroxylation) and Phase II conjugates (glucuronidation) are expected .

- Toxicity Screening: Use zebrafish embryos for acute toxicity (LC₅₀) and genotoxicity (Comet assay) .

- CYP Inhibition: Assess CYP3A4/2D6 interactions using fluorogenic substrates in recombinant enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.